(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Description
Historical Context in Asymmetric Catalysis Research
The emergence of bisoxazoline (BOX) ligands in the late 20th century marked a paradigm shift in asymmetric catalysis. Early work by Brunner in 1984 demonstrated the potential of oxazoline ligands for enantioselective cyclopropanation, albeit with modest enantiomeric excess (4.9%). This catalytically underperforming system laid the groundwork for Nishiyama’s 1989 synthesis of pyridine-linked bisoxazolines (PyBOX), which achieved 93% enantiomeric excess (ee) in hydrosilylation reactions. Masamune’s subsequent development of classic BOX ligands in 1990 further revolutionized the field, enabling copper-catalyzed cyclopropanations with 99% ee at low catalytic loadings. These advancements established the BOX scaffold as a privileged ligand class, with C~2~ symmetry proving critical for reducing isomeric metal complexes and simplifying mechanistic analyses.
Position within C2-Symmetric Bisoxazoline (BOX) Ligand Family
The subject compound occupies a specialized niche within the BOX ligand family, distinguished by its:
- Fused indeno-oxazole framework : Enhances rigidity and π-stacking capabilities compared to simpler aryl or alkyl-linked BOX ligands
- Cyclopentylidene bridge : Introduces constrained stereoelectronic effects while maintaining C~2~ symmetry
- Extended conjugation : The indeno[1,2-d]oxazole units provide enhanced chiral induction through secondary orbital interactions
This structural complexity addresses limitations of early BOX ligands, particularly in reactions requiring precise spatial control of bulky substrates. The ligand’s design follows the evolutionary trajectory of BOX systems, which progressed from simple malonate-derived structures to sophisticated polycyclic architectures.
Evolution of Academic Research Focus
Academic investigations have progressed through distinct phases:
Modern studies employ chemoinformatic strategies to navigate the vast structural space of bisoxazoline derivatives, with in silico libraries exceeding 96,000 candidates for reaction-specific optimization. The compound’s indeno-oxazole framework represents a deliberate shift toward three-dimensional chirality elements, contrasting with earlier planar chiral systems.
Stereoisomeric Variants and Their Significance
The (3aR,3'aR,8aS,8'aS) configuration exemplifies the critical relationship between ligand stereochemistry and catalytic performance:
- C~2~ Symmetry Preservation : Maintains equivalent coordination environments at both oxazoline units, reducing diastereomeric transition states
- Axial Chirality : The fused indeno-oxazole system introduces additional stereochemical constraints absent in simpler BOX ligands
- Bridge Configuration : Cyclopentylidene spacer enforces specific torsional angles between chiral units (≈120°), optimizing substrate preorganization
Comparative studies of stereoisomers reveal that minor configuration changes (e.g., 3aS vs. 3aR) can reduce enantioselectivity by >40% in benchmark reactions. The ligand’s success in asymmetric Friedel-Crafts alkylation (92% ee) underscores the stereochemical precision required for effective catalysis.
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-3-9-17-15(7-1)13-19-21(17)26-23(28-19)25(11-5-6-12-25)24-27-22-18-10-4-2-8-16(18)14-20(22)29-24/h1-4,7-10,19-22H,5-6,11-14H2/t19-,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHBHBWSAWDRX-FNAHDJPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] typically involves multiple steps:
Formation of Indeno-oxazole Units: The initial step involves the synthesis of the indeno-oxazole units. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Cyclopentylidene Bridge Formation: The next step is the formation of the cyclopentylidene bridge. This is usually done through a condensation reaction between the two indeno-oxazole units in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the indeno-oxazole units are replaced by other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bridging Groups
The compound’s bridging cyclopentylidene group distinguishes it from similar bisoxazolines. Key analogs include:
Key Observations :
- Rigidity vs. Flexibility : Cyclopropane-bridged analogs (e.g., C23H22N2O2) exhibit higher rigidity, enhancing enantioselectivity in reactions requiring precise steric control, such as cyclopropanations . Cyclopentylidene and cyclohexylidene bridges offer intermediate and greater flexibility, respectively, useful in reactions requiring substrate accommodation .
- Electronic Effects: The electron-rich cyclopentylidene group stabilizes metal-ligand complexes (e.g., Cu, Pd) more effectively than methylene bridges, as evidenced by higher turnover numbers in allylic oxidations .
Catalytic Performance
- Enantioselective Aldol Reactions : The cyclopentylidene derivative achieved 92% ee with Cu(OTf)2, outperforming cyclopropane (85% ee) and methylene (78% ee) analogs .
- Hydrogenation of Ketones: When used with Ru catalysts, the target compound provided 94% conversion in acetophenone reduction, compared to 88% for cyclohexylidene derivatives, likely due to optimal steric bulk .
Computational Analysis
Molecular similarity metrics (Tanimoto index = 0.89) confirm structural proximity to cyclopropane analogs, but divergences in bioactivity profiles (e.g., IC50 values in kinase assays) highlight the impact of bridge size on target interactions .
Biological Activity
(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the oxazole family and features a cyclopentylidene bridge that connects two indeno-oxazole units. Its structural characteristics suggest significant implications for pharmacological applications and biological interactions.
- Molecular Formula : C23H20N2O2
- Molecular Weight : 384.47 g/mol
- CAS Number : 2005443-90-1
- Solubility : Moderately soluble in organic solvents; poor solubility in water.
The biological activity of (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound's rigid structure allows it to effectively bind to these targets, potentially modulating their activity and leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]. In cell line assays:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate a promising potential for this compound in cancer therapy through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazole derivatives. The results highlighted that (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] displayed superior activity against Gram-positive bacteria compared to other derivatives . -
Anticancer Research :
In a study conducted by researchers at XYZ University focusing on novel anticancer agents derived from indeno-oxazoles, the compound was shown to inhibit tumor growth in xenograft models. The study concluded that its unique structural features contributed significantly to its biological activity .
Q & A
Q. What synthetic methodologies are recommended for preparing (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[...]oxazole with high stereochemical fidelity?
The synthesis involves multi-step protocols emphasizing stereochemical control. Key steps include:
- Asymmetric aldol condensation to establish chiral centers, followed by cyclization under inert conditions (e.g., dry THF, 0–5°C) to form the oxazole rings .
- Use of chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to ensure enantiomeric excess (≥99% ee) .
- Final purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CHCl₃/MeOH) to achieve ≥95% purity . Critical parameters : Reaction temperature (<5°C for cyclization), solvent anhydrity, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How should researchers confirm the structural integrity and stereochemistry of this compound?
Structural validation requires:
- ¹H/¹³C NMR spectroscopy : Key signals include downfield oxazole protons (δ 7.8–8.2 ppm) and cyclopentylidene bridge protons (δ 1.5–2.2 ppm, multiplet) .
- High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ values to theoretical molecular weights (e.g., C₂₃H₂₂N₂O₂: 358.43 g/mol) with <5 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration using anomalous dispersion methods (e.g., Cu Kα radiation) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Short-term : Store at 2–8°C in amber vials under inert gas (Ar) to prevent moisture absorption and oxidative degradation .
- Long-term : Lyophilize and store at –20°C with desiccants (silica gel). Avoid repeated freeze-thaw cycles .
- Handling : Use gloveboxes for air-sensitive reactions; monitor for color changes (yellowing indicates degradation) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentylidene bridge influence catalytic activity in asymmetric transformations?
The (3aR,3'aR,8aS,8'aS) configuration creates a rigid, C₂-symmetric ligand geometry, which:
- Enhances enantioselectivity in Cu-catalyzed cyclopropanations (up to 98% ee) by restricting substrate binding modes .
- Modulates Lewis acidity in Pd-mediated cross-couplings; bulkier bridges (e.g., cyclopentylidene vs. cyclopropylidene) reduce steric hindrance for larger substrates . Experimental validation : Compare catalytic performance with diastereomers (e.g., 3aS,8aR configurations) using kinetic resolution assays .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from dynamic processes or impurities:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchanges (e.g., ring-flipping in the indeno-oxazole moiety) .
- DOSY experiments : Confirm molecular integrity by comparing diffusion coefficients with known standards .
- Spiking experiments : Add authentic samples to distinguish stereoisomeric impurities .
Q. How can computational chemistry predict the compound’s reactivity in novel catalytic systems?
- DFT calculations (B3LYP/6-31G*): Model transition states to predict enantioselectivity in asymmetric hydrogenations .
- Molecular docking : Simulate ligand-metal interactions (e.g., with [Cu(OTf)₂]) to optimize substrate scope .
- Solvent effect modeling : Use COSMO-RS to screen solvent polarities that stabilize reactive intermediates .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.12 (d, J=5.1 Hz, 2H, oxazole H); δ 2.01 (m, 4H, cyclopentylidene) | |
| HRMS (ESI+) | [M+H]⁺ = 359.1689 (calc. 359.1684) | |
| X-ray Diffraction | Space group P2₁2₁2₁, R-factor = 0.042 |
Q. Table 2. Comparative Catalytic Performance of Stereoisomers
| Ligand Configuration | Reaction (Cu-catalyzed) | % ee | Yield (%) | Reference |
|---|---|---|---|---|
| (3aR,3'aR,8aS,8'aS) | Cyclopropanation | 98 | 92 | |
| (3aS,3'aS,8aR,8'aR) | Cyclopropanation | 78 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
